molecular formula C8H18O2<br>(CH3)3COOC(CH3)3<br>(CH3)3COOC(CH3)3<br>C8H18O2 B095025 Di-tert-butyl peroxide CAS No. 110-05-4

Di-tert-butyl peroxide

Cat. No.: B095025
CAS No.: 110-05-4
M. Wt: 146.23 g/mol
InChI Key: LSXWFXONGKSEMY-UHFFFAOYSA-N
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Description

Di-tert-butyl peroxide is an organic compound consisting of a peroxide group bonded to two tert-butyl groups. It is one of the most stable organic peroxides due to the bulky tert-butyl groups. This compound is a colorless liquid at room temperature and is widely used as a radical initiator in organic synthesis and polymer chemistry .

Mechanism of Action

Safety and Hazards

DTBP is an irritant to the nose, eyes, and skin . It is also flammable, so it should be handled with care . Safety precautions include wearing personal protective equipment/face protection, ensuring adequate ventilation, avoiding getting it in eyes, on skin, or on clothing, avoiding ingestion and inhalation, keeping away from clothing and other combustible materials, and keeping away from open flames, hot surfaces and sources of ignition .

Future Directions

DTBP has been a model compound for studying thermokinetics of organic peroxide and standardization of the DSC or adiabatic calorimeter . It has been used in engines where oxygen is limited, since the molecule supplies both the oxidizer and the fuel . It has also been used in the synthesis of oxindole and in the study of the effects of DTBP on waste cooking oil biodiesel-diesel blends .

Preparation Methods

Synthetic Routes and Reaction Conditions: Di-tert-butyl peroxide can be synthesized by the reaction of tert-butyl alcohol with hydrogen peroxide in the presence of an acidic ion exchange resin as a catalyst. The reaction is carried out under reflux conditions, followed by cooling, standing, and separation to obtain the this compound solution .

Industrial Production Methods: In industrial settings, this compound is produced by mixing sulfuric acid, hydrogen peroxide, and phosphotungstic acid with tert-butyl alcohol. The reaction is conducted at temperatures ranging from 20 to 60 degrees Celsius for 0.5 to 5 hours. The crude product is then separated, and the oil phase is subjected to decompression and rectification to obtain the final product .

Comparison with Similar Compounds

  • tert-Butyl hydroperoxide
  • Bis(trimethylsilyl) peroxide
  • tert-Butyl cumyl peroxide
  • Di(tert-butylperoxyisopropyl)benzene

Comparison: Di-tert-butyl peroxide is unique due to its high stability and effectiveness as a radical initiator. Compared to tert-butyl hydroperoxide, it is more stable and less prone to explosive decomposition. Bis(trimethylsilyl) peroxide and tert-butyl cumyl peroxide also serve as radical initiators, but this compound is preferred for its higher thermal stability and ease of handling .

Properties

IUPAC Name

2-tert-butylperoxy-2-methylpropane
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InChI

InChI=1S/C8H18O2/c1-7(2,3)9-10-8(4,5)6/h1-6H3
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InChI Key

LSXWFXONGKSEMY-UHFFFAOYSA-N
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Canonical SMILES

CC(C)(C)OOC(C)(C)C
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Molecular Formula

C8H18O2, Array, (CH3)3COOC(CH3)3
Record name DI-TERT-BUTYL PEROXIDE
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DSSTOX Substance ID

DTXSID2024955
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Molecular Weight

146.23 g/mol
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Physical Description

Di-tert-butyl peroxide is a clear colorless liquid. (NTP, 1992), Liquid, Clear, water-white or yellow liquid; Insoluble in water; [HSDB] Faintly yellow clear liquid; Insoluble in water; [MSDSonline], COLOURLESS-TO-YELLOW LIQUID WITH CHARACTERISTIC ODOUR.
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Record name Peroxide, bis(1,1-dimethylethyl)
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Boiling Point

232 °F at 760 mmHg (NTP, 1992), 111 °C
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Flash Point

65 °F (NTP, 1992), 1 °C (34 °F) - closed cup, 65 °F (18 °C) - open cup, 12 °C - closed cup, 12 °C c.c.
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992), In water, 100 mg/L at 25 °C, In water, 1.71 mg/L at 20 °C, pH 8.1, Insoluble in water, Soluble in styrene, ketones, most aliphatic and aromatic hydrocarbons, For more Solubility (Complete) data for Bis(1,1-dimethylethyl)peroxide (6 total), please visit the HSDB record page., Solubility in water: none
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Density

0.704 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.7910 at 25 °C/25 °C, Relative density (water = 1): 0.8
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Vapor Density

5.03 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 5.03, Relative vapor density (air = 1): 5
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Vapor Pressure

19.51 mmHg at 68 °F (NTP, 1992), 25.1 [mmHg], 25.1 mm Hg at 25 °C /calculated from experimentally derived coefficients/, Vapor pressure, kPa at 20 °C: 2.6
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Color/Form

Clear, water-white liquid, Liquid at 20 °C, Yellow liquid

CAS No.

110-05-4
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Melting Point

-40 °F (NTP, 1992), -40 °C, MP: -29 °C
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Synthesis routes and methods I

Procedure details

in a dehydration step, dehydrating the mixture of tertiary butanol and tertiary butyl hydroperoxide to produce di-tertiary butyl peroxide,
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Synthesis routes and methods II

Procedure details

In Unit 3, the dehydration stage, the mixture of tertiary butanol and tertiary butyl hydroperoxide is dehydrated with concentrated sulphuric acid to form di-tertiary butyl peroxide and water. The products of Unit 3, di-tertiary butyl peroxide and water, present as an aqueous solution of sulphuric acid, are immiscible and can conventiently be separated by decantation, the di-tertiary butyl peroxide layer being fed to Unit 4 for carbonylation and the aqueous layer containing sulphuric acid being fed to a concentrator Unit 6 prior to recycling to Unit 3. The dehydration step is typically carried out in the temperature range 20°-80° C. preferably 30°-60° C. and at a pressure of up to 150 psig. A typical dehydration process using sulphuric acid is described in U.S. Pat. No. 2,862,973.
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Synthesis routes and methods III

Procedure details

Hydrogen peroxide is reacted with tertiary butyl alcohol in accordance with the invention to form DTBP. About 4.5 grams of 30% aqueous hydrogen peroxide are combined with 0.5 grams of 12-tungstophosphoric acid catalyst (H3PW12O40) and 5.92 grams of tertiary butyl alcohol, and the mixture is heated to 80° C. under a nitrogen blanket. After 4 hours reaction time, 3.50 grams of an organic layer was separated. Analysis of the organic layer showed 20 wt% tertiary butyl alcohol, 34 wt% tertiary butyl hydroperoxide, 35 wt% ditertiary butyl peroxide, 4 wt% acetone and 2.4 wt% methanol.
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Synthesis routes and methods IV

Procedure details

The initiator can be any known polymerization initiator which decomposes during the cure cycle. Suitable initiators include organic peroxide compounds, such as peroxy ketals (e.g., 1,1-bis(t-hexylperoxy)-3,3,5-trimethylcyclohexane, 1,1-bis(t-hexylperoxy)cyclohexane, 1,1-bis(t-butylperoxy)cyclododecane, n-butyl-4,4-bis(t-butylperoxy)valerate, 2,2-bis(4,4-di-t-butylperoxycyclohexyl)propane, 1,1-di(t-butylperoxy)-3,3,5-trimethylcyclohexane, 1,1-bis(t-butylperoxy)cyclohexane, 2,2-bis(t-butylperoxy)butane, 2,2-bis(t-butylperoxy)octane), dialkyl peroxide (e.g., dicumylperoxide (DCP), α,α-bis(t-butylperoxy)diisopropylbenzene (DTBP), 2,5-dimethyl-2,5-di(t-butylperoxy)hexane, di-t-butylperoxide, di-t-amylperoxide, t-butylcumylperoxide, di(2-methyl-1-phenyl-2-propyl)peroxide, t-butyl-2-methyl-1-phenyl-2-propylperoxide, 2,5-dimethyl-2,5-di(t-butylperoxy)hexyne-3, di(2-t-butyl-peroxyisopropyl)benzeneperoxide), diacyl peroxides (e.g., isobutyryl peroxide, 2,4-dichlorobenzoyl peroxide, 3,5,5-trimethylhexanoyl peroxide, m-toluoylbenzoyl peroxide, benzoylperoxide, m-toluoylperoxide, 2,5-dimethyl-2,5-di(benzoylperoxy)hexane, acetyl peroxide, propionylperoxide, octanoylperoxide, decanoylperoxide, lauroylperoxide, stearoylperoxide, succinic acid peroxide, t-butyl-peroxymaleic acid), peroxy esters (e.g., .alpha.,.alpha.-bis(neodecanoyl peroxy)diisopropylbenzene, cumyl peroxy neodecanoate, 1,1,3,3-tetramethylbutyl peroxyneodecanoate, 1-cyclohexyl-1-methylethyl peroxyneodecanoate, t-hexyl peroxyneodecanoate, t-butyl peroxyneodecanoate, t-hexyl peroxypivarate, t-butyl peroxypivarate, 1,1,3,3-tetramethylbutyl peroxy-2-ethylhexanoate, 2,5-dimethyl-2,5-bis(2-ethylhexanoyl peroxy)hexane, 1-cyclohexyl-1-methylethyl peroxy-2-ethylhexanoate, t-hexyl peroxy-2-ethylhexanoate, t-butyl peroxy-2-ethylhexanoate, t-hexyl peroxyisopropyl monocarbonate, t-butyl peroxymaleic acid, 2,5-dimethyl-2,5-bis(m-toluoyl peroxy)hexane, t-butyl peroxy-2-ethylhexyl monocarbonate, t-hexyl peroxy benzoate, 2,5-dimethyl-2,5-bis(benzoyl peroxy)hexane, t-butyl peroxy-m-toluoyl benzoate, bis(t-butyl peroxy)isophthalate, t-butyl-peroxyisopropylcarbonate, t-butylperoxyacetate, t-butylperoxyisobutyrate, t-butylperoxy-3,5,5-trimethylhexanoate, t-butylperoxylaurate, t-butylperoxybenzoate), ketone peroxides (e.g., methylcyclohexanone peroxide, methylacetoacetate peroxide, acetylacetone peroxide, methylethylketone peroxide, cyclohexanone peroxide), hydroperoxides (e.g., t-hexyl hydroperoxide, t-butylhydroperoxide, p-menthanehydroperoxide, 1,1,3,3-tetramethylbutylhydroperoxide, 2,5-dimethylhexane-2,5-dihydroperoxide, cumenehydroperoxide, diisopropylbenzenehydroperoxide), peroxydicarbonates (e.g., di-n-propyl peroxydicarbonate, diisopropyl peroxydicarbonate, bis(4-t-butylcyclohexyl)peroxydicarbonate, di-2-ethoxyethyl peroxydicarbonate, di-2-ethylhexyl peroxydicarbonate, di-2-methoxybutyl peroxydicarbonate, di(3-methyl-3-methoxybutyl)peroxydicarbonate), t-butyltrimethylsilyl proxide, 3,3′,4,4′-tetra(t-butyl peroxycarbonyl)benzophenone, and mixtures of two or more thereof. DCP is the most commonly used peroxide in golf ball manufacturing. DTBP can provide higher crosslinking efficiency, low odor and longer scorch time, among some properties. DCP can be blended with DTBP for use in golf balls. Other examples include, but are not limited to, VAROX® 231XL and Varox® DCP-R, commercially available from Elf Atochem of Philadelphia, Pa., PERKODOX® BC and PERKODOX® 14, commercially available from Akzo Nobel of Chicago, Ill., and ELASTOCHEM® DCP-70, commercially available from Rhein Chemie of Trenton, N.J.
[Compound]
Name
organic peroxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
peroxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
peroxy ketals
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
dialkyl peroxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
diacyl peroxides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
peroxy esters
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
ketone peroxides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
hydroperoxides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
peroxydicarbonates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven

Retrosynthesis Analysis

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Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
Di-tert-butyl peroxide
Reactant of Route 2
Di-tert-butyl peroxide
Reactant of Route 3
Reactant of Route 3
Di-tert-butyl peroxide
Reactant of Route 4
Di-tert-butyl peroxide
Reactant of Route 5
Di-tert-butyl peroxide
Reactant of Route 6
Di-tert-butyl peroxide

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